N-(2-Fluorobenzyl)ethane-1,2-diamine
Overview
Description
N-(2-Fluorobenzyl)ethane-1,2-diamine: is an organic compound with the molecular formula C9H13FN2 It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms is replaced by a 2-fluorobenzyl group
Mechanism of Action
Target of Action
The compound “N-(2-Fluorobenzyl)ethane-1,2-diamine” belongs to the class of organic compounds known as fluorobenzenes. Fluorobenzenes are compounds containing a benzene ring where one or more carbon atoms are substituted by fluorine atoms. These compounds are often used in medicinal chemistry due to their ability to modify the bioactivity of bioactive agents .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it may affect. Fluorobenzenes can potentially interact with a variety of enzymes and receptors in the body due to their structural similarity to many bioactive molecules .
Pharmacokinetics
Fluorine substitution often improves metabolic stability and increases the lipophilicity of compounds, which can enhance their absorption and distribution .
Result of Action
Fluorobenzenes can potentially alter the activity of a variety of bioactive molecules, leading to diverse effects depending on the specific targets and the context in which they are acting .
Action Environment
The stability, efficacy, and action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s interactions with its environment .
Biochemical Analysis
Biochemical Properties
N-(2-Fluorobenzyl)ethane-1,2-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and kinases, influencing their activity and stability . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound can form complexes with metal ions, which further enhances its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can modulate transcription factors, thereby influencing gene expression and subsequent protein synthesis . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the balance of metabolic pathways, resulting in altered cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its overall activity and effectiveness, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)ethane-1,2-diamine typically involves the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H4FCH2Cl+H2NCH2CH2NH2→C6H4FCH2NHCH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as ethanol or methanol can help dissolve the reactants and facilitate the reaction. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)ethane-1,2-diamine
- N-(2-Chlorobenzyl)ethane-1,2-diamine
- N-(2-Bromobenzyl)ethane-1,2-diamine
Uniqueness
N-(2-Fluorobenzyl)ethane-1,2-diamine is unique due to the presence of the fluorine atom in the 2-position of the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGMJOPGORZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651247 | |
Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953072-16-7 | |
Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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